An In-depth Technical Guide to Ethyl 2,4-dimethylthiazole-5-carboxylate
An In-depth Technical Guide to Ethyl 2,4-dimethylthiazole-5-carboxylate
CAS Number: 7210-77-7
This technical guide provides a comprehensive overview of Ethyl 2,4-dimethylthiazole-5-carboxylate, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
Ethyl 2,4-dimethylthiazole-5-carboxylate is an off-white to yellow powder or crystalline solid.[1] It is a crucial building block in the synthesis of various pharmaceutical compounds.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 7210-77-7 | [3] |
| Molecular Formula | C8H11NO2S | [3][4] |
| Molecular Weight | 185.24 g/mol | [2] |
| Appearance | Off-white to yellow powder or chunks | [1] |
| Melting Point | 48°C | [1] |
| Boiling Point | 254.3°C at 760 mmHg | [1] |
| Density | 1.164 g/cm³ | [1] |
| Flash Point | 107.6°C | [1] |
| IUPAC Name | ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | [3] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 185.05104977 Da | [3] |
| Monoisotopic Mass | 185.05104977 Da | [3] |
| Topological Polar Surface Area | 67.4 Ų | [3] |
| Heavy Atom Count | 12 | [3] |
Synthesis
The primary method for synthesizing Ethyl 2,4-dimethylthiazole-5-carboxylate and its derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. For Ethyl 2,4-dimethylthiazole-5-carboxylate, this would involve the reaction of thioacetamide with an appropriate α-haloacetoacetate derivative.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea or its N-substituted derivatives
-
Solvent (e.g., ethanol)
Procedure: [5]
-
Dissolve ethyl acetoacetate in the chosen solvent and cool the solution to 0°C.
-
Slowly add N-bromosuccinimide (NBS) to the reaction mixture.
-
After the addition of NBS, add the corresponding thiourea or N-substituted thiourea.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as filtration, extraction, and recrystallization or column chromatography.
This one-pot method is advantageous as it avoids the isolation of the intermediate α-halo ester, simplifying the overall process.[5]
Applications in Drug Development
Ethyl 2,4-dimethylthiazole-5-carboxylate is a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the preparation of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[6][7][8]
Logical Relationship: Role in Febuxostat Synthesis
The following diagram illustrates the position of Ethyl 2,4-dimethylthiazole-5-carboxylate as a precursor in the broader synthetic pathway of more complex pharmaceutical compounds like Febuxostat.
Caption: Role of Ethyl 2,4-dimethylthiazole-5-carboxylate in synthesis.
Biological Activity and Signaling Pathways
There is currently limited publicly available information regarding the specific biological activities or modulation of signaling pathways by Ethyl 2,4-dimethylthiazole-5-carboxylate itself. Its primary role described in the scientific literature is that of a synthetic building block.[2] The biological effects of compounds derived from it, such as Febuxostat, are well-documented. For instance, Febuxostat functions by inhibiting xanthine oxidase, a key enzyme in the metabolic pathway that produces uric acid.
Thiazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9] However, specific studies detailing the mechanism of action for the title compound are not available in the reviewed literature.
Experimental Workflow: Synthesis of a Febuxostat Intermediate
The following workflow outlines the synthetic steps to produce a key intermediate of Febuxostat starting from a derivative of Ethyl 2,4-dimethylthiazole-5-carboxylate. This demonstrates the practical application of thiazole chemistry in drug manufacturing. The process involves the formylation of a related thiazole carboxylate.[7][10]
Caption: Workflow for the synthesis of a Febuxostat intermediate.
Safety and Handling
Ethyl 2,4-dimethylthiazole-5-carboxylate is associated with certain hazards and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Source:[3]
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
Ethyl 2,4-dimethylthiazole-5-carboxylate is a valuable and versatile chemical intermediate with a critical role in the synthesis of pharmaceuticals, most notably Febuxostat. While its own biological activity is not extensively studied, its utility as a building block is well established. This guide provides essential technical data and procedural insights to support its use in research and development.
References
- 1. ETHYL 2,4-DIMETHYLTHIAZOLE-5-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 2,4-dimethylthiazole-5-carboxylate | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl-2,4-dimethyl-Thiazole-5-Carboxylate - Cayman Chemical [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. WO2012131590A1 - An improved process for preparation of febuxostat and its polymorphic crystalline form c thereof - Google Patents [patents.google.com]
- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104418823A - Preparation method of febuxostat intermediate - Google Patents [patents.google.com]
